![molecular formula C8H7BrN2 B1622007 1-Bromo-3-methylimidazo[1,5-a]pyridine CAS No. 61254-44-2](/img/structure/B1622007.png)

1-Bromo-3-methylimidazo[1,5-a]pyridine

Overview

Description

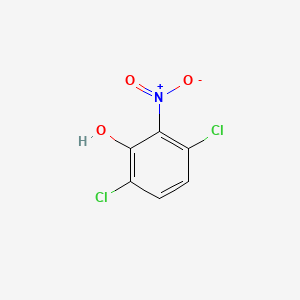

1-Bromo-3-methylimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C8H7BrN2. It is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)-pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-methylimidazo[1,5-a]pyridine is characterized by the presence of a bromine atom and a methyl group attached to an imidazo[1,5-a]pyridine core . The exact mass of the molecule is 209.979248 Da .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine reacted with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structures of these compounds were established based on X-ray diffraction data .Scientific Research Applications

Materials Science and Optoelectronics

Imidazo[1,5-a]pyridine derivatives, including 1-Bromo-3-methylimidazo[1,5-a]pyridine, have shown great potential in materials science, particularly in the development of optoelectronic devices. Their unique luminescent properties make them suitable for applications in light-emitting diodes (LEDs) and other display technologies .

Pharmaceutical Applications

In the pharmaceutical field, these compounds are being explored for their anti-cancer properties. They have been reported to show promise as potential therapeutic agents in the treatment of various cancers .

Sensing Technology

The luminescent characteristics of imidazo[1,5-a]pyridine derivatives also make them useful in sensor technology. They can be utilized as emitters for confocal microscopy and imaging, aiding in the detection and analysis of biological samples .

Anti-Tuberculosis Drugs

Some imidazo[1,5-a]pyridine analogues have been repurposed for treating tuberculosis (TB). For example, modifications of FDA-approved drugs containing the imidazo[1,5-a]pyridine core have shown significant reduction in bacterial load in TB mouse models .

Synthetic Methodologies

The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research due to their versatile applications. New methodologies have been developed to access these compounds from readily available starting materials, expanding their potential use in various fields .

Chemical Synthesis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized through cyclization reactions, demonstrating the chemical versatility and reactivity of these compounds. This opens up possibilities for creating a wide range of substances with diverse applications .

Future Directions

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine derivatives have shown significant activity against MDR-TB and XDR-TB . This suggests that 1-Bromo-3-methylimidazo[1,5-a]pyridine and related compounds could have potential future applications in medicinal chemistry.

properties

IUPAC Name |

1-bromo-3-methylimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVHAIYEFKCIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1C=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406221 | |

| Record name | 1-bromo-3-methylimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-methylimidazo[1,5-a]pyridine | |

CAS RN |

61254-44-2 | |

| Record name | 1-bromo-3-methylimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1621938.png)

![Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-YL)phenyl]propionate](/img/structure/B1621941.png)

![P-[[4-[(2-Hydroxyethyl)amino]-1-naphthyl]azo]benzenesulphonamide](/img/structure/B1621942.png)

![2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one](/img/structure/B1621947.png)